molecular formula C6H7N3O3 B13465671 6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B13465671
M. Wt: 169.14 g/mol
InChI Key: VMSBYLLCLNLWEQ-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the reaction of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate. The reaction conditions include stirring the mixture at room temperature for several hours and then cooling it to 0°C for additional time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The specific molecular targets and pathways depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in closely related compounds.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

6-amino-1-methyl-2,4-dioxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H7N3O3/c1-9-4(7)3(2-10)5(11)8-6(9)12/h2H,7H2,1H3,(H,8,11,12)

InChI Key

VMSBYLLCLNLWEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C=O)N

Origin of Product

United States

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